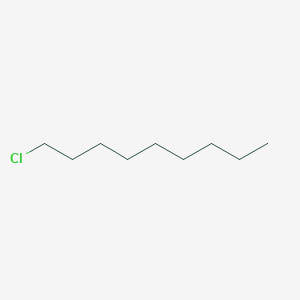

1-Chlorononane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chlorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Cl/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAMCQVGHFRILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049255 | |

| Record name | 1-Chlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2473-01-0, 70776-06-6 | |

| Record name | 1-Chlorononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2473-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002473010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, tetramer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070776066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chlorononane: A Comprehensive Technical Guide for Synthetic Applications

Introduction: The Strategic Role of 1-Chlorononane in Modern Synthesis

In the landscape of organic synthesis, the strategic introduction of alkyl chains is a cornerstone of molecular design, pivotal to tuning lipophilicity, modulating biological activity, and constructing complex carbon skeletons. This compound (CAS No. 2473-01-0), a primary alkyl chloride, emerges as a versatile and economically significant building block for these transformations.[1][2] Its nine-carbon chain offers a substantial lipophilic moiety, a feature of paramount importance in medicinal chemistry and materials science. This guide provides an in-depth exploration of the chemical properties of this compound, offering field-proven insights and detailed protocols for its effective utilization in a range of synthetic contexts, from fundamental nucleophilic substitutions to sophisticated transition metal-catalyzed cross-coupling reactions.[1] The terminal chlorine atom serves as a reliable and reactive handle, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of predictability and control.[1]

Physicochemical Properties: A Foundation for Reaction Design

A thorough understanding of a reagent's physical and chemical properties is fundamental to designing robust and reproducible synthetic protocols. This compound is a colorless to almost colorless clear liquid with a faint, sweet odor.[2] Its key properties are summarized in the table below, providing the necessary data for solvent selection, reaction temperature control, and purification strategy development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉Cl | [3][4] |

| Molecular Weight | 162.70 g/mol | [3][4] |

| CAS Number | 2473-01-0 | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 202-204 °C (lit.) | |

| Density | 0.87 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.436 (lit.) | |

| Solubility | Insoluble in water | [2] |

| Flash Point | 166 °F (74.4 °C) |

Synthesis and Purification of this compound

The reliable synthesis of this compound from its corresponding alcohol, 1-nonanol, is a critical first step for many research endeavors. Two common and effective methods are the Appel reaction and chlorination with thionyl chloride.

Method 1: The Appel Reaction

The Appel reaction provides a mild and efficient route to this compound, proceeding with inversion of configuration if a chiral center were present.[5][6] The reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert the alcohol into the corresponding alkyl chloride.[5][6] The strong P-O bond formed in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[7]

Mechanism Causality: The reaction is initiated by the activation of triphenylphosphine with carbon tetrachloride to form a phosphonium salt. The alcohol then acts as a nucleophile, attacking the phosphorus center to create an alkoxyphosphonium intermediate. The chloride ion, now a potent nucleophile, subsequently displaces the triphenylphosphine oxide in an Sₙ2 fashion.[6]

Caption: The Appel Reaction workflow for synthesizing this compound.

Experimental Protocol: Synthesis of this compound via the Appel Reaction

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this, add a solution of 1-nonanol (1.0 eq.) in anhydrous DCM dropwise.

-

Chlorination: Add carbon tetrachloride (1.5 eq.) to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add pentane to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold pentane.

-

Purification: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by fractional distillation.

Method 2: Chlorination with Thionyl Chloride

The use of thionyl chloride (SOCl₂) is a classic and highly effective method for the conversion of primary alcohols to alkyl chlorides.[8] The reaction is often performed in the presence of a base, such as pyridine, to neutralize the HCl generated as a byproduct.

Mechanism Causality: 1-nonanol reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. In the absence of a base, this intermediate collapses via an Sₙi (internal nucleophilic substitution) mechanism, leading to retention of configuration. In the presence of pyridine, the mechanism shifts to a standard Sₙ2 pathway, resulting in inversion of configuration, as the chloride ion attacks the carbon atom.

Experimental Protocol: Synthesis of this compound using Thionyl Chloride

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, add 1-nonanol (1.0 eq.) and a small amount of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Add thionyl chloride (1.2 eq.) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench any unreacted thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM.

-

Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude this compound by vacuum distillation.

Synthetic Utility of this compound

This compound's utility in synthesis stems from the reactivity of the C-Cl bond, which allows it to participate in a wide array of transformations.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound is a powerful method for creating a nucleophilic nonyl group, which can then be used to form new carbon-carbon bonds.[9]

Causality of Experimental Choices: The formation of nonylmagnesium chloride is more challenging compared to its bromide or iodide counterparts due to the stronger C-Cl bond.[10] Therefore, activation of the magnesium metal is often necessary. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10] Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial as they stabilize the Grignard reagent and are aprotic.[9]

Caption: Formation of nonylmagnesium chloride and its subsequent reaction.

Experimental Protocol: Formation of Nonylmagnesium Chloride

-

Preparation: Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) in the flask.

-

Activation: Add a small crystal of iodine to the magnesium. Gently heat the flask with a heat gun until the iodine sublimes and the color disappears, indicating activation of the magnesium surface.

-

Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for use in subsequent reactions.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions, where a nucleophile displaces the chloride ion.[1]

This classic reaction is a reliable method for the preparation of asymmetrical ethers.[11][12][13] It involves the reaction of an alkoxide with this compound.[13][14]

Experimental Protocol: Synthesis of a Nonyl Ether

-

Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.0 eq.) in an anhydrous solvent such as THF or DMF. Cool the solution to 0 °C and add a strong base like sodium hydride (1.1 eq.) portion-wise. Stir until hydrogen evolution ceases.

-

Nucleophilic Attack: Add this compound (1.0 eq.) to the alkoxide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated to increase the rate if necessary.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ether by column chromatography or distillation.[12]

The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, is a straightforward method to introduce a nitrile functional group, which is a valuable precursor for carboxylic acids, amines, and other functionalities.[15][16][17]

Experimental Protocol: Synthesis of Decanenitrile

-

Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (1.2 eq.) in a polar aprotic solvent like DMSO or DMF.

-

Reagent Addition: Add this compound (1.0 eq.) to the cyanide solution.

-

Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by GC-MS or TLC.

-

Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude decanenitrile by vacuum distillation.

Transition Metal-Catalyzed Cross-Coupling Reactions

While less reactive than their bromide and iodide counterparts, alkyl chlorides like this compound can participate in various cross-coupling reactions, often requiring more specialized catalyst systems.

The Sonogashira coupling forms a carbon-carbon bond between a terminal alkyne and an organic halide, catalyzed by palladium and a copper co-catalyst.[18][19][20] The use of this compound in this reaction is challenging but can be achieved with highly active catalyst systems.

Mechanism Causality: The catalytic cycle involves the oxidative addition of this compound to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[20]

General Conditions:

-

Catalyst: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)[20]

-

Co-catalyst: A copper(I) salt (e.g., CuI)[20]

-

Base: An amine base (e.g., triethylamine, diisopropylamine)[20]

-

Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or acetonitrile[20]

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[21][22][23][24] The coupling of alkyl chlorides requires more active catalysts, often employing bulky, electron-rich phosphine ligands.

Mechanism Causality: The reaction is initiated by the oxidative addition of this compound to the Pd(0) catalyst. Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center is followed by reductive elimination to give the final product.[21]

General Conditions:

-

Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand (e.g., SPhos, XPhos)

-

Boron Reagent: A boronic acid or boronic ester

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the organoboron reagent.[22]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[9][25][26][27][28] This reaction is particularly useful for coupling with Grignard reagents prepared from this compound.

Mechanism Causality: The catalytic cycle involves oxidative addition of the organic halide to the Ni(0) or Pd(0) catalyst, transmetalation with the Grignard reagent, and reductive elimination.[25][28]

General Conditions:

-

Catalyst: Ni(dppp)Cl₂ or Pd(dppf)Cl₂ are commonly used catalyst precursors.[28]

-

Grignard Reagent: The pre-formed nonylmagnesium chloride.

-

Solvent: Typically THF or diethyl ether.[26]

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[29][30][31][32][33] Organozinc reagents are generally more reactive than organoboranes and more tolerant of functional groups than Grignard reagents.

Mechanism Causality: Similar to other cross-coupling reactions, the mechanism proceeds via oxidative addition, transmetalation, and reductive elimination.[30]

General Conditions:

-

Catalyst: Pd(PPh₃)₄ or Ni(acac)₂ are effective catalysts.[31]

-

Organozinc Reagent: Prepared in situ from this compound via an organolithium or Grignard reagent, followed by transmetalation with a zinc salt (e.g., ZnCl₂).

-

Solvent: Anhydrous THF or DMF.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[2] It is also a combustible liquid. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a foundational building block in organic synthesis, offering a reliable and versatile platform for the introduction of a nine-carbon alkyl chain. Its utility spans a wide range of transformations, from classical nucleophilic substitutions to modern transition metal-catalyzed cross-coupling reactions. A thorough understanding of its chemical properties and the mechanistic underpinnings of its reactions, as detailed in this guide, empowers researchers to design and execute robust and efficient synthetic strategies. The protocols and insights provided herein serve as a practical resource for scientists and drug development professionals seeking to leverage the full potential of this valuable synthetic intermediate.

References

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Negishi Coupling. (n.d.). NROChemistry. Retrieved from [Link]

-

Negishi coupling. (n.d.). Chemeurope.com. Retrieved from [Link]

-

Kumada coupling. (2023). In Wikipedia. Retrieved from [Link]

-

Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). (n.d.). OrgoSolver. Retrieved from [Link]

-

Kumada Coupling. (n.d.). NROChemistry. Retrieved from [Link]

-

Negishi coupling. (2023). In Wikipedia. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). Khan Academy. Retrieved from [Link]

-

Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link]

-

Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Essential Role of this compound in Organic Synthesis Pathways. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Appel reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC. Retrieved from [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved from [Link]

-

Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]

-

Appel Reaction. (2014, March 24). Chem-Station Int. Ed. Retrieved from [Link]

-

Negishi Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). In Chemistry LibreTexts. Retrieved from [Link]

-

Appel reaction. (2023). In Wikipedia. Retrieved from [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. (n.d.). Chemguide. Retrieved from [Link]

-

Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved from [Link]

-

Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). (2022, September 23). YouTube. Retrieved from [Link]

-

Halogenoalkanes | Nucleophilic Substitution (with :CN-). (n.d.). Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Retrieved from [Link]

-

Synthetic uses of thionyl chloride. (2005, February 1). Semantic Scholar. Retrieved from [Link]

-

This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide. Retrieved from [Link]

-

Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (2025, August 6). ResearchGate. Retrieved from [Link]

-

The Reaction of Alkyl Halides with Cyanide Ions. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Synthetic uses of thionyl chloride | Semantic Scholar [semanticscholar.org]

- 9. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Khan Academy [khanacademy.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. jk-sci.com [jk-sci.com]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. youtube.com [youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Kumada coupling - Wikipedia [en.wikipedia.org]

- 26. Kumada Coupling | NROChemistry [nrochemistry.com]

- 27. Kumada Coupling [organic-chemistry.org]

- 28. alfa-chemistry.com [alfa-chemistry.com]

- 29. Negishi Coupling | NROChemistry [nrochemistry.com]

- 30. Negishi_coupling [chemeurope.com]

- 31. Negishi coupling - Wikipedia [en.wikipedia.org]

- 32. Negishi Coupling [organic-chemistry.org]

- 33. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

A Comprehensive Technical Guide to 1-Chlorononane (CAS No. 2473-01-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-chlorononane, a versatile alkyl chloride pivotal in synthetic chemistry. As a reactive intermediate, its utility spans from the construction of complex organic molecules to its application as a solvent. This document will delve into its chemical and physical properties, safety protocols, synthesis, and analytical characterization, offering field-proven insights for its effective and safe utilization in a laboratory setting.

Section 1: Chemical Identity and Physical Properties

This compound, also known as n-nonyl chloride, is a primary chlorinated hydrocarbon with the chemical formula C₉H₁₉Cl.[1][2] Its structure features a nine-carbon aliphatic chain with a terminal chlorine atom, which serves as a reactive site for various chemical transformations.[2] This colorless to almost colorless clear liquid possesses a faint, sweet odor.[1]

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 2473-01-0 | [1][2][3][4] |

| Molecular Formula | C₉H₁₉Cl | [1][2][3][4] |

| Molecular Weight | 162.70 g/mol | [1][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 0.87 g/mL at 25 °C | [3][4] |

| Boiling Point | 202-204 °C | [3][4] |

| Melting Point | -39.4 °C | [3][4] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [3] |

| Refractive Index (n20/D) | 1.436 | [3][4] |

| Solubility | Insoluble in water | [1] |

| Vapor Pressure | 0.394 mmHg at 25°C | [3] |

Section 2: Safety and Handling

As with any chemical reagent, a thorough understanding of its hazards and proper handling procedures is paramount. This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[3][6][7][8]

GHS Hazard Information

Recommended Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[6] The recommended storage temperature is below +30°C.[3][4] It should be stored away from strong oxidizing agents and strong bases.[6]

-

Spill Management: In case of a spill, remove all sources of ignition.[6] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][6]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical assistance.[6]

-

Section 3: Synthesis and Reactivity

The terminal chlorine atom in this compound is a good leaving group, making it an excellent substrate for nucleophilic substitution reactions.[2] This reactivity is the cornerstone of its utility in organic synthesis.

Typical Synthesis Pathway

A common laboratory-scale synthesis of this compound involves the chlorination of 1-nonanol. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The choice of reagent depends on the desired purity, yield, and reaction conditions.

Caption: General synthesis of this compound from 1-nonanol.

Key Reactions and Applications

This compound is a versatile building block for introducing a nonyl group into a molecule. Its applications include:

-

Intermediate in Organic Synthesis: It serves as a starting material for the synthesis of a wide range of organic compounds, including surfactants, lubricants, and plasticizers.[1]

-

Pharmaceutical and Agrochemical Production: It is used as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1]

-

Solvent: Due to its ability to dissolve various organic substances, it can be used as a solvent in chemical reactions.[1]

-

Research Applications: It has been utilized in the synthesis of specialized chemical probes, such as 2-bromo[1-¹⁴C]1-decanal, for studying enzyme mechanisms.[9]

The primary mode of reaction is nucleophilic substitution, where the chloride is displaced by a nucleophile.

Caption: Nucleophilic substitution reaction of this compound.

Section 4: Analytical Characterization

Confirming the identity and purity of this compound is crucial for its effective use. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis Workflow

A standard workflow for the spectroscopic characterization of this compound would involve ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, often supplemented with Mass Spectrometry (MS).

Caption: Spectroscopic workflow for this compound analysis.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different methylene groups in the alkyl chain and a distinct downfield triplet for the methylene group attached to the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, with the carbon bonded to the chlorine atom appearing at a characteristic downfield shift.

-

IR Spectroscopy: The IR spectrum will exhibit strong C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic C-Cl stretching vibration in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.

Chromatographic Analysis

Gas chromatography (GC) is a powerful technique for assessing the purity of this compound and for quantitative analysis.[10]

-

Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating this compound from potential impurities.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Temperature Program:

-

Inlet Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 200 °C) at a rate of 10-15 °C/min.

-

Detector Temperature: 280 °C

-

-

Data Analysis: The retention time of the peak corresponding to this compound can be used for identification, and the peak area can be used for quantification against a standard.

Section 5: Conclusion

This compound (CAS No. 2473-01-0) is a fundamental building block in organic synthesis with a well-defined set of physical and chemical properties. Its reactivity, primarily driven by the terminal chlorine atom, allows for its incorporation into a diverse array of molecules, making it a valuable tool for researchers in pharmaceuticals, agrochemicals, and materials science. Adherence to strict safety protocols is essential for its handling and use. The analytical techniques outlined in this guide provide a robust framework for ensuring the identity and purity of this compound, which is critical for reproducible and reliable experimental outcomes.

References

-

The Essential Role of this compound in Organic Synthesis Pathways. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

1-Chlornonan - ChemBK. (2024-04-09). Retrieved January 9, 2026, from [Link]

-

Chemical Properties of Nonane, 1-chloro- (CAS 2473-01-0) - Cheméo. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound - SpectraBase. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound | C9H19Cl | CID 17185 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound | C9H19Cl | CID 17185 - PubChem - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound One Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 9, 2026, from [Link]

-

Nonane, 1-chloro- - the NIST WebBook. (n.d.). Retrieved January 9, 2026, from [Link]

-

Nonane, 1-chloro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 9, 2026, from [Link]

-

Introduction to Chromatography HPLC and GC. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Chlornonan [chembk.com]

- 4. 2473-01-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Nonane, 1-chloro- (CAS 2473-01-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 9afi.com [9afi.com]

An In-depth Technical Guide to the Solubility of 1-Chlorononane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorononane (C9H19Cl) is a halogenated alkane that serves as a versatile intermediate in the synthesis of a variety of chemical compounds, including pharmaceuticals and agrochemicals.[1] Its utility in these synthetic pathways is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its dissolution behavior is paramount for reaction design, process optimization, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in organic media, offering insights into the underlying principles and methodologies for its determination.

Theoretical Framework of Solubility

The solubility of a substance is governed by the fundamental principle of "like dissolves like," which is a qualitative rule of thumb that predicts the solubility of a solute in a given solvent.[2][3] This principle is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.

In the case of this compound, a molecule with a long non-polar alkyl chain and a weakly polar carbon-chlorine bond, the predominant intermolecular forces are London dispersion forces. These are weak, transient attractions arising from temporary fluctuations in electron density. The presence of the chlorine atom also introduces a minor dipole moment, allowing for weak dipole-dipole interactions.

The thermodynamics of mixing for an ideal solution is driven by the increase in entropy upon mixing. The Gibbs free energy of mixing (ΔG_mix) is given by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

For an ideal solution, the enthalpy of mixing (ΔH_mix) is zero, meaning no heat is absorbed or released upon mixing. The process is therefore driven entirely by the positive entropy of mixing (ΔS_mix), which reflects the increased randomness of the system.[4] This leads to a negative ΔG_mix, indicating a spontaneous process. The dissolution of this compound in many common organic solvents approximates this ideal behavior.

Qualitative Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment of its solubility in various organic solvents can be reliably predicted based on the principles of intermolecular forces.

| Solvent | Polarity | Predominant Intermolecular Forces | Expected Solubility of this compound | Rationale |

| Hexane | Non-polar | London dispersion forces | Miscible | The non-polar nature of hexane and its reliance on London dispersion forces for cohesion are very similar to those of this compound, leading to favorable mixing. |

| Toluene | Non-polar (aromatic) | London dispersion forces, weak dipole | Miscible | Toluene's aromatic ring provides significant London dispersion forces, which readily interact with the long alkyl chain of this compound. |

| Chloroform | Weakly polar | Dipole-dipole, London dispersion forces | Soluble | As a chlorinated solvent, chloroform can engage in favorable dipole-dipole interactions with the C-Cl bond of this compound, in addition to strong dispersion forces. |

| Acetone | Polar aprotic | Dipole-dipole, London dispersion forces | Soluble | Acetone's polarity is higher, but the presence of methyl groups allows for sufficient dispersion force interactions to facilitate solubility. |

| Ethanol | Polar protic | Hydrogen bonding, dipole-dipole, London dispersion forces | Soluble | While ethanol is polar and capable of hydrogen bonding, its ethyl group can interact with the nonane chain of this compound via dispersion forces, allowing for solubility. |

| Methanol | Polar protic | Hydrogen bonding, dipole-dipole, London dispersion forces | Moderately Soluble | Methanol is more polar than ethanol with a smaller non-polar component, which may lead to slightly less favorable interactions with the long alkyl chain of this compound compared to ethanol. |

Experimental Determination of Solubility

In the absence of readily available literature data, the solubility of this compound in a specific organic solvent must be determined experimentally. The shake-flask method is a widely accepted and reliable technique for this purpose.

Protocol: Shake-Flask Method for Liquid-Liquid Solubility

1. Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a separate phase of this compound after vigorous shaking confirms that an excess has been added.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic vigorous shaking.

-

-

Phase Separation:

-

After the equilibration period, allow the container to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the separation of the two phases.

-

For emulsions or fine dispersions, centrifugation at the same temperature can be employed to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a syringe. Avoid disturbing the interface or any undissolved solute.

-

Attach a syringe filter to the syringe and filter the aliquot into a clean vial to remove any suspended microdroplets.

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Analyze the filtered sample and the standard solutions by gas chromatography.

-

Construct a calibration curve by plotting the peak area from the GC analysis of the standards against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

3. Data Reporting:

-

The solubility should be reported in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction, at the specified temperature.

Caption: Experimental workflow for determining the solubility of this compound in an organic solvent.

Factors Influencing the Solubility of this compound

-

Temperature: For most liquid-liquid systems where the dissolution is an endothermic or nearly ideal process, solubility increases with increasing temperature. This is because the additional thermal energy helps to overcome the intermolecular forces in both the solute and the solvent.

-

Solvent Structure: The molecular structure of the solvent plays a crucial role. For instance, in a homologous series of alcohol solvents, the solubility of this compound is expected to increase with the length of the alkyl chain of the alcohol, as this increases the non-polar character of the solvent, making it more "like" this compound.

-

Presence of Other Solutes: The presence of other dissolved substances can affect the solubility of this compound through changes in the overall polarity and intermolecular interactions of the solvent system.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that can be used to predict activity coefficients in non-ideal mixtures.[5] By estimating the activity coefficient, it is possible to calculate the solubility of a compound in a given solvent. These models are particularly useful for initial screening of solvents and for gaining a theoretical understanding of the system's behavior. However, it is important to note that the accuracy of such predictions can vary, and experimental verification is often necessary for critical applications.

Conclusion

This compound exhibits good solubility in a wide range of common organic solvents, a characteristic that is fundamental to its application in chemical synthesis. This solubility is primarily dictated by the principle of "like dissolves like," with favorable interactions occurring between the non-polar alkyl chain of this compound and non-polar or weakly polar organic solvents. While quantitative solubility data is not widely published, it can be reliably determined using standard experimental techniques such as the shake-flask method. For researchers and professionals in drug development, a sound understanding of these solubility principles and experimental methodologies is essential for the effective utilization of this compound in their work.

References

Please note that while the following links were verified at the time of generation, the content of external websites may be subject to change.

Sources

Introduction: The Molecular Profile of 1-Chlorononane

An In-Depth Technical Guide to the Spectral Analysis of 1-Chlorononane

This guide provides a comprehensive analysis of the spectral data of this compound (C₉H₁₉Cl), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy data. The focus is on the causal relationships behind spectral features, ensuring a deep understanding of the molecule's structural characterization.

This compound is a colorless liquid and a member of the alkyl halide family, frequently utilized as a starting material or intermediate in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals.[1] Accurate and unambiguous structural confirmation is paramount to ensure the integrity of subsequent reactions and the purity of final products. This is achieved through a multi-faceted analytical approach, integrating various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer definitive proof of identity and purity.

This guide will deconstruct the mass spectrum (MS), proton and carbon-13 nuclear magnetic resonance (¹H & ¹³C NMR) spectra, and the infrared (IR) spectrum of this compound. We will explore not just the data itself, but the underlying physical principles that give rise to the observed signals, fragmentation patterns, and absorption bands.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₉Cl | [2] |

| Molecular Weight | 162.70 g/mol | [3] |

| Boiling Point | 202-204 °C | [4][5] |

| Density | 0.87 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.436 | [6] |

| IUPAC Name | this compound |[3] |

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When a this compound molecule is bombarded with high-energy electrons, it forms an energetically unstable molecular ion (M⁺•) that subsequently breaks down into smaller, characteristic fragments.[7]

The Molecular Ion Peak

A key feature in the mass spectrum of any chloro-compound is the isotopic signature of chlorine. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[8] Consequently, the mass spectrum of this compound will exhibit two molecular ion peaks:

-

M⁺• peak at m/z 162, corresponding to the molecule containing ³⁵Cl.

-

(M+2)⁺• peak at m/z 164, corresponding to the molecule containing ³⁷Cl.

The relative intensity of the M⁺• to the (M+2)⁺• peak will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule.[8]

Fragmentation Pathway Analysis

The fragmentation of the this compound molecular ion is driven by the cleavage of the weakest bonds and the formation of the most stable carbocations.[7]

-

Alpha-Cleavage: Cleavage of the C1-C2 bond is a common fragmentation pathway for primary alkyl halides. This results in the loss of a C₈H₁₇• radical and the formation of the [CH₂³⁵Cl]⁺ ion at m/z 49 and the [CH₂³⁷Cl]⁺ ion at m/z 51.

-

Loss of HCl: A characteristic fragmentation for larger alkyl halides is the elimination of a molecule of hydrogen chloride (HCl), leading to the formation of a non-1-ene radical cation [C₉H₁₈]⁺• at m/z 126.[8]

-

Alkyl Chain Fragmentation: The long alkyl chain readily fragments through the cleavage of C-C bonds. This results in a series of carbocation fragments separated by 14 mass units (corresponding to a CH₂ group). The most stable secondary carbocations are often more abundant. The peak at m/z 43, corresponding to the propyl cation [C₃H₇]⁺, is typically the base peak (most abundant fragment) in the spectrum of long-chain alkanes.[3][9] Another significant peak is often observed at m/z 57, corresponding to the butyl cation [C₄H₉]⁺.

-

McLafferty Rearrangement: A notable fragment appears at m/z 91/93. This ion, [C₄H₈Cl]⁺, is formed via a McLafferty-type rearrangement, which involves the transfer of a gamma-hydrogen to the chlorine atom followed by the cleavage of the Cα-Cβ bond.

Table 2: Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 162 / 164 | [C₉H₁₉Cl]⁺• | Molecular Ion (M⁺•) |

| 126 | [C₉H₁₈]⁺• | Loss of HCl |

| 91 / 93 | [C₄H₈Cl]⁺ | McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | Alkyl chain cleavage |

| 49 / 51 | [CH₂Cl]⁺ | Alpha-cleavage |

| 43 | [C₃H₇]⁺ | Alkyl chain cleavage (Base Peak) |

Caption: Primary fragmentation pathways of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity of the entire structure.[10]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is relatively simple, reflecting its linear structure. The key is to understand how the electronegative chlorine atom influences the chemical shifts of nearby protons.

-

C1 Protons (-CH₂Cl): The two protons on the carbon directly bonded to the chlorine atom are the most deshielded due to the inductive effect of the chlorine. They will appear as a triplet at approximately 3.5 ppm. The signal is a triplet because these protons are coupled to the two adjacent protons on C2 (n+1 rule, 2+1=3).

-

C2 Protons (-CH₂-CH₂Cl): These protons are adjacent to the CH₂Cl group and will appear as a multiplet (specifically, a quintet) around 1.8 ppm.

-

C3-C8 Protons (-(CH₂)₆-): The protons on carbons 3 through 8 are shielded and have very similar chemical environments. They will overlap, producing a large, broad multiplet in the range of 1.2-1.4 ppm.

-

C9 Protons (-CH₃): The terminal methyl group protons are the most shielded. They will appear as a triplet around 0.9 ppm, coupled to the two protons on C8.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-9 (-CH₃) | ~ 0.9 | Triplet (t) | 3H |

| H-3 to H-8 (-(CH₂)₆-) | ~ 1.2-1.4 | Multiplet (m) | 12H |

| H-2 (-CH₂-CH₂Cl) | ~ 1.8 | Quintet (quin) | 2H |

| H-1 (-CH₂Cl) | ~ 3.5 | Triplet (t) | 2H |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.[11] For the linear this compound, all nine carbon atoms are chemically distinct and thus will produce nine separate signals.

-

C1 (-CH₂Cl): The carbon atom directly attached to the chlorine is the most deshielded and will appear furthest downfield, around 45 ppm.

-

C2: The "beta" carbon will also experience a downfield shift, appearing around 33 ppm.

-

C3: The "gamma" effect causes a slight upfield (shielding) shift relative to a normal alkane chain, appearing around 27 ppm.

-

C4-C8: These carbons will have chemical shifts typical for internal methylene groups in a long alkane chain, generally appearing between 29 and 32 ppm. The central carbons (C5, C6) are often nearly indistinguishable.

-

C9 (-CH₃): The terminal methyl carbon is the most shielded and will appear furthest upfield, around 14 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-9 (-CH₃) | ~ 14.1 |

| C-8 | ~ 22.7 |

| C-7 | ~ 31.8 |

| C-4, C-5, C-6 | ~ 29.2 - 29.5 |

| C-3 | ~ 26.8 |

| C-2 | ~ 32.6 |

| C-1 (-CH₂Cl) | ~ 45.1 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.[6] The spectrum of this compound is dominated by features of the alkyl chain and the carbon-chlorine bond.

-

C-H Stretching: Strong, sharp peaks will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. These are characteristic of sp³ C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[9][12]

-

C-H Bending: The scissoring vibration of the CH₂ groups appears around 1465 cm⁻¹.[6] The symmetric bending ("umbrella" mode) of the CH₃ group is seen near 1375 cm⁻¹.[8] For a long chain of four or more CH₂ groups, a characteristic rocking vibration is observed around 720-725 cm⁻¹.[8]

-

C-Cl Stretching: The presence of the chlorine atom is confirmed by a strong absorption band in the fingerprint region. The C-Cl stretch for a primary alkyl chloride occurs in the range of 730-650 cm⁻¹.[13] Another characteristic band is the CH₂ wag of the -CH₂Cl group, which is found between 1300-1150 cm⁻¹.[4][14]

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2960 - 2850 | C-H Stretch | -CH₃, -CH₂ |

| 1465 | C-H Bend (Scissoring) | -CH₂ |

| 1375 | C-H Bend (Symmetric) | -CH₃ |

| 1300 - 1150 | C-H Wag | -CH₂Cl |

| 730 - 650 | C-Cl Stretch | R-Cl |

| ~720 | C-H Rock | -(CH₂)ₙ- (n ≥ 4) |

Integrated Spectral Analysis: A Cohesive Structural Proof

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods.

-

MS confirms the molecular weight (162 amu) and the presence of one chlorine atom (M/M+2 ratio of 3:1).

-

IR spectroscopy confirms the presence of an alkyl chain (C-H stretches/bends) and a C-Cl bond (stretch in the fingerprint region). It confirms the absence of other functional groups like C=O, O-H, or C=C.

-

¹³C NMR confirms the presence of nine unique carbon atoms , consistent with the nonane backbone. The chemical shifts indicate one carbon is attached to an electronegative atom.

-

¹H NMR provides the final, detailed map . It shows the connectivity of all proton environments, confirms the -CH₂Cl group (triplet at ~3.5 ppm), the terminal -CH₃ group (triplet at ~0.9 ppm), and the long methylene chain, validating the structure as this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

Experimental Protocols

The following sections describe generalized, field-proven protocols for acquiring high-quality spectral data for liquid samples like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile alkyl halides.[3][15]

-

Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a high-purity volatile solvent such as methanol or dichloromethane.

-

GC Column Selection: Use a mid-polar capillary column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., VF-624ms), which provides good resolution for alkyl halides.[1]

-

Injector Setup: Set the injector temperature to 200-250 °C. Use a split injection mode (e.g., 20:1 split ratio) to prevent column overloading.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 220 °C.

-

Final hold: Hold at 220 °C for 5 minutes.

-

-

Carrier Gas: Use Helium as the carrier gas with a constant flow rate of 1.0-1.5 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is standard for acquiring ¹H and ¹³C NMR spectra of organic compounds.[16][17]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Preparation: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).

-

Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover the full carbon range (e.g., 0 to 220 ppm).

-

A relaxation delay of 2 seconds is typically sufficient.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

-

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the spectrum and calibrate it using the TMS signal at 0.00 ppm (for ¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C). Integrate the ¹H signals.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method for analyzing liquid samples without extensive preparation.[7][18]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

-

Sample Application: Place 1-2 drops of neat this compound directly onto the center of the ATR crystal, ensuring it is fully covered.

-

Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

References

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

Sheppard, N., & Brown, J. K. (1959). Characteristic infrared frequencies of rotational isomers of alkyl chlorides. Journal of Polymer Science, 36(130), 523-533. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Tutorial. (2025). IR Spectroscopy of Alkanes Explained in 4 Minutes. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

NIST. (n.d.). Nonane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]

-

MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

ScienceDirect. (2018). Chapter 5: Acquiring 1H and 13C Spectra. Retrieved from [Link]

-

PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-chlorobutane fragmentation pattern. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubMed. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Pinn.ai. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

-

University of Vienna. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. bhu.ac.in [bhu.ac.in]

- 12. m.youtube.com [m.youtube.com]

- 13. scispace.com [scispace.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]

- 16. books.rsc.org [books.rsc.org]

- 17. chem.uiowa.edu [chem.uiowa.edu]

- 18. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Chlorononane

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-chlorononane (CH₃(CH₂)₈Cl). Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to detail the causal relationships between the molecular structure and its spectral output. We will explore the theoretical underpinnings, present a detailed signal-by-signal interpretation, and provide a robust experimental protocol for acquiring high-fidelity data.

Section 1: Fundamental Principles in the ¹H NMR of Haloalkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[1] For ¹H NMR, we observe the protons. The spectrum yields three key pieces of information:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the protons. Electron-withdrawing groups, such as chlorine, "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield).[2] This inductive effect diminishes with distance.

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for the quantitative determination of the ratio of protons in different environments.[3]

-

Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple lines (e.g., a triplet, a quartet) is caused by the influence of non-equivalent protons on adjacent carbons. The n+1 rule is a reliable guide for simple aliphatic systems, where 'n' is the number of adjacent, non-equivalent protons.[4]

For this compound, the highly electronegative chlorine atom is the primary determinant of the chemical shifts of the adjacent methylene groups. Its influence creates a chemical shift gradient along the nine-carbon chain, allowing for the resolution of distinct signals.

Section 2: Detailed Spectral Interpretation of this compound

The ¹H NMR spectrum of this compound presents several distinct signals corresponding to the chemically non-equivalent protons in the molecule. The IUPAC name for this compound indicates a nine-carbon chain with a chlorine atom at the first position. The protons on each carbon are labeled from H-1 to H-9, starting from the chlorine-bearing carbon.

Caption: Molecular structure of this compound with proton designations.

Based on analysis of the experimental spectrum available from public databases, the following assignments can be made.[5]

-

Signal A: Protons at C-1 (H-1)

-

Estimated Chemical Shift (δ): ~3.53 ppm

-

Integration: 2H

-

Multiplicity: Triplet (t)

-

Causality: These protons are directly attached to the carbon bearing the chlorine atom. The strong inductive effect of chlorine withdraws electron density, significantly deshielding these protons and shifting them the furthest downfield. The signal is split into a triplet by the two neighboring protons on C-2 (n=2, so 2+1=3 lines).

-

-

Signal B: Protons at C-2 (H-2)

-

Estimated Chemical Shift (δ): ~1.77 ppm

-

Integration: 2H

-

Multiplicity: Multiplet (m) or Quintet

-

Causality: The inductive effect of the chlorine is weaker at this position but still significant enough to shift these protons downfield from a typical alkane signal. These protons are coupled to two protons on C-1 and two protons on C-3, resulting in a complex multiplet.

-

-

Signal C: Protons at C-3 to C-8 (H-3 to H-8)

-

Estimated Chemical Shift (δ): ~1.28 ppm

-

Integration: 12H

-

Multiplicity: Broad Multiplet (m)

-

Causality: These six methylene groups are in very similar electronic environments, far from the influence of the chlorine atom. Their signals overlap significantly, resulting in a large, broad multiplet that is characteristic of a long alkyl chain.

-

-

Signal D: Protons at C-9 (H-9)

-

Estimated Chemical Shift (δ): ~0.88 ppm

-

Integration: 3H

-

Multiplicity: Triplet (t)

-

Causality: This is the terminal methyl group. Being the furthest from the electronegative chlorine, its protons are the most shielded and appear at the lowest chemical shift (upfield). The signal is split into a triplet by the two neighboring protons on C-8 (n=2, so 2+1=3 lines).

-

Section 3: Quantitative Data Summary

The interpreted data from the ¹H NMR spectrum of this compound is summarized below.

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Integration (Relative # of Protons) | Observed Multiplicity |

| H-1 (-CH₂Cl) | 3.53 | 2H | Triplet (t) |

| H-2 (-CH₂CH₂Cl) | 1.77 | 2H | Multiplet (m) |

| H-3 to H-8 (-(CH₂)₆-) | 1.28 | 12H | Multiplet (m) |

| H-9 (-CH₃) | 0.88 | 3H | Triplet (t) |

| Note: Chemical shifts are interpreted from the spectrum of this compound available from ChemicalBook and are relative to TMS at 0 ppm.[5] |

Section 4: Experimental Protocol for High-Fidelity ¹H NMR Acquisition

The quality of an NMR spectrum is profoundly affected by sample preparation. A self-validating protocol ensures reproducibility and accuracy.

Objective: To acquire a high-resolution ¹H NMR spectrum of 1-chloronane.

Materials:

-

This compound (≥98% purity)[6]

-

Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette with glass wool plug

-

Volumetric flask and micropipettes

Methodology:

-

Sample Preparation (Concentration):

-

Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for ¹H NMR, avoiding viscosity issues that can broaden spectral lines.

-

Ensure the sample is fully dissolved to form a homogeneous solution.[4]

-

-

Filtration:

-

Filter the solution through a small glass wool plug packed into a Pasteur pipette directly into the clean, dry NMR tube. This step is critical to remove any particulate matter which can degrade magnetic field homogeneity and result in poor spectral resolution.

-

-

Sample Volume:

-

The final solution height in the NMR tube should be approximately 50 mm (around 0.7 mL), ensuring it is correctly positioned within the instrument's detection coils.

-

-

Instrument Setup (Example: 300 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. The lock signal stabilizes the magnetic field against drift.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and improves resolution.

-

Tuning and Matching: Tune the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.

-

-

Data Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Acquisition Time: Set to 2-4 seconds to allow for the decay of the Free Induction Decay (FID) signal, ensuring good digital resolution.

-

Relaxation Delay: A delay of 1-2 seconds between scans is sufficient for protons in a molecule like this compound.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the averaged FID to generate the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals and normalize the values to obtain the proton ratios.

-

Section 5: Workflow Visualization

The overall process from sample preparation to final interpretation can be visualized as a logical workflow.

Caption: Workflow from sample preparation to structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift, integration, and spin-spin coupling can be applied to elucidate the structure of an aliphatic molecule. The downfield shift of the protons alpha to the chlorine atom provides a clear starting point for the analysis, while the characteristic signals of the long alkyl chain and the terminal methyl group complete the structural assignment. By following a robust experimental protocol, a high-quality, interpretable spectrum can be reliably obtained, providing definitive structural confirmation for researchers in synthetic chemistry and drug development.

References

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. youtube.com [youtube.com]

- 3. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(2473-01-0) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Chlorononane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 1-chlorononane. It is designed to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering both experimental data and the underlying scientific principles. This document will delve into the assignment of chemical shifts, experimental protocols for data acquisition, and the theoretical basis for the observed spectral characteristics.

Introduction to 13C NMR Spectroscopy of Alkyl Halides

Carbon-13 NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules.[1] Unlike ¹H NMR, the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio result in a lower intrinsic sensitivity.[2] However, the use of proton decoupling and advanced techniques like the Nuclear Overhauser Effect (NOE) significantly enhances signal intensity, making ¹³C NMR a routine and indispensable tool.[2]

The chemical shift (δ) in ¹³C NMR is highly sensitive to the electronic environment of the carbon atom. For a simple long-chain alkane, the chemical shifts of the methylene (-CH₂-) carbons fall within a relatively narrow range. However, the introduction of an electronegative substituent, such as a chlorine atom in 1-chloronane, induces significant changes in the chemical shifts of nearby carbons. This is primarily due to the inductive effect, where the electron-withdrawing chlorine atom deshields the adjacent carbon nuclei, causing their resonance to shift downfield to a higher ppm value.[3] The magnitude of this effect diminishes with increasing distance from the substituent.

Experimental 13C NMR Data for this compound

The experimental ¹³C NMR spectrum of this compound exhibits nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The spectral data presented below has been compiled from various reputable sources.[4][5][6]

Table 1: Experimental 13C NMR Chemical Shifts for this compound